Digitoxose 1,3,4-Triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

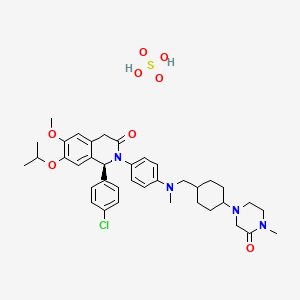

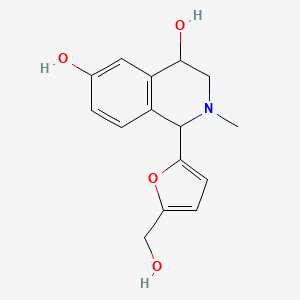

Digitoxose 1,3,4-Triacetate is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is an impurity of Digoxin . It has a molecular formula of C12H18O7 and a molecular weight of 274.27 . The compound appears as an off-white to pale yellow sticky solid .

Synthesis Analysis

The synthesis of Digitoxose 1,3,4-Triacetate involves coupling the furyl derivative of digitoxigenin with one unit of digitoxose . This process uses an acid-catalyzed method . For the second and third glycosylation, a new method involving ethyl thioglycosides and 1,3-participation by a p-methoxy benzoate group was developed .Molecular Structure Analysis

The IUPAC name for Digitoxose 1,3,4-Triacetate is (4S,5R,6R)-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate . The InChI key is QKPIXQGRPBEVLX-MTUJRNEISA-N . The canonical SMILES representation is CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C .Physical And Chemical Properties Analysis

Digitoxose 1,3,4-Triacetate has a boiling point of 333.1±42.0°C at 760 mmHg and a melting point of 87.5°C . Its density is 1.21±0.1 g/cm3 . The compound is slightly soluble in chloroform, ethyl acetate, methanol, and water .properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Digitoxose 1,3,4-Triacetate involves the conversion of Digitoxin to Digitoxose, followed by acetylation at positions 1, 3, and 4 of the sugar molecule.", "Starting Materials": [ "Digitoxin", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Conversion of Digitoxin to Digitoxose", "a. Dissolve 1 g of Digitoxin in 10 mL of methanol.", "b. Add 1 mL of 10% sodium hydroxide solution and stir for 30 minutes at room temperature.", "c. Acidify the solution with 1 N hydrochloric acid until pH 4-5 is reached.", "d. Extract the solution with ethyl acetate (3 x 20 mL).", "e. Combine the organic layers and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain Digitoxose as a white solid.", "Step 2: Acetylation of Digitoxose", "a. Dissolve 1 g of Digitoxose in 10 mL of pyridine.", "b. Add 2 mL of acetic anhydride and stir for 1 hour at room temperature.", "c. Quench the reaction by adding 10 mL of water.", "d. Extract the solution with ethyl acetate (3 x 20 mL).", "e. Combine the organic layers and dry over anhydrous sodium sulfate.", "f. Evaporate the solvent under reduced pressure to obtain Digitoxose 1,3,4-Triacetate as a white solid." ] } | |

CAS RN |

108942-62-7 |

Molecular Formula |

C₁₂H₁₈O₇ |

Molecular Weight |

274.27 |

synonyms |

2,6-Dideoxy-D-ribo-hexopyranose 1,3,4-Triacetate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)